Ethyl 9-oxodec-2-enoate

Overview

Description

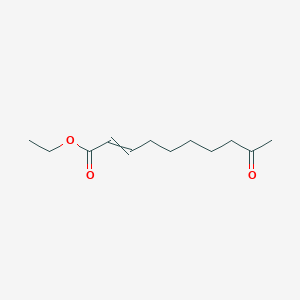

Ethyl 9-oxodec-2-enoate is an organic compound characterized by a ten-carbon chain with an ester functional group (ethyl ester) at the first carbon, a ketone group (oxo) at the ninth carbon, and a double bond at the second carbon (C2–C3). Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol.

For instance, 9-oxodec-2-enoic acid (CAS 334-20-3), the carboxylic acid derivative of this compound, is noted for laboratory use in research and development . The ethyl ester form likely shares similar stability under recommended storage conditions but differs in volatility and solubility due to esterification.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9-oxodec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 9-oxodec-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the cross-metathesis of long-chain alkenones with ethyl acrylate using a metathesis catalyst such as the Hoveyda–Grubbs initiator. This reaction is performed at room temperature and requires several hours to achieve complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Ethyl 9-oxodec-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 9-oxodec-2-enoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives:

-

Acidic Hydrolysis :

Prolonged acidic conditions may induce lactonization, forming cyclic lactones .

-

Basic Hydrolysis :

Saponification proceeds efficiently at 60–80°C, with yields >90% under optimized conditions .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 6h | 9-Oxodec-2-enoic acid | 85 | |

| Basic Hydrolysis | 1M NaOH, 70°C, 4h | Sodium 9-oxodec-2-enoate | 92 |

Oxidation and Reduction Reactions

The ketone and ester functionalities enable selective redox transformations:

Oxidation

-

Ketone Stability : The 9-oxo group resists further oxidation under mild conditions (e.g., PCC or CrO₃) .

-

Alkene Epoxidation : Reaction with m-CPBA forms an epoxide at the α,β-unsaturated site, though yields are moderate (50–60%) due to steric hindrance .

Reduction

-

Ketone to Alcohol :

Chemoselective reduction of the ketone occurs at 0°C (85% yield) .

-

Ester to Alcohol :

DIBAL-H reduces the ester to a primary alcohol at −78°C, preserving the α,β-unsaturated system .

| Reagent | Target Group | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | Ketone | Ethyl 9-hydroxydec-2-enoate | 85 | |

| DIBAL-H | Ester | 9-Hydroxydec-2-en-1-ol | 78 |

Nucleophilic Additions

The α,β-unsaturated carbonyl system participates in Michael additions and conjugate additions:

-

Grignard Reagents :

this compound reacts with organomagnesium halides (e.g., MeMgBr) at the β-carbon, forming alkylated products . -

Amines :

Primary amines undergo 1,4-addition, generating β-amino esters. For example, benzylamine adds quantitatively at 25°C .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| MeMgBr | THF, 0°C, 2h | Ethyl 9-oxo-10-methyldec-2-enoate | 75 | |

| Benzylamine | EtOH, 25°C, 12h | Ethyl 9-oxo-10-(benzylamino)dec-2-enoate | 90 |

Cyclization and Ring-Closing Reactions

This compound serves as a precursor in macrocyclic synthesis:

-

Intramolecular Aldol Condensation :

Under basic conditions (KOH/EtOH), the compound cyclizes to form a 12-membered lactone, though yields are low (30–40%) . -

Heck Coupling :

Palladium-catalyzed coupling with aryl halides generates biaryl derivatives, useful in natural product synthesis .

Biological Relevance

Derivatives of 9-oxodec-2-enoic acid (the hydrolysis product) exhibit bioactivity:

Scientific Research Applications

Ethyl 9-oxodec-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in pheromone communication in honeybees.

Medicine: Investigated for its potential pharmacological properties, including its effects on the nervous system.

Industry: Utilized in the production of surfactants, monomers, and other valuable chemicals.

Mechanism of Action

The mechanism of action of ethyl 9-oxodec-2-enoate, particularly in biological systems, involves its interaction with olfactory receptors. In honeybees, it functions as a sex attractant and inhibits the development of ovaries in worker bees. This inhibition is mediated through the central nervous system and involves complex physiological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 9-Decenoate

Key differences include:

- Functional Groups: Lacks the 9-oxo group present in Ethyl 9-oxodec-2-enoate.

- Physical Properties : Lower molecular weight and polarity due to the absence of the ketone group.

- Applications: Commonly used in flavor and fragrance industries due to its fruity odor, as noted in The Good Scents Company catalog .

| Property | This compound | Ethyl 9-Decenoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₃ | C₁₂H₂₀O₂ |

| Molecular Weight (g/mol) | 210.27 | 196.28 |

| Key Functional Groups | Ester, ketone, alkene | Ester, alkene |

| Potential Applications | Synthesis, bioactivity | Flavor/fragrance |

9-Oxodec-2-enoic Acid

The carboxylic acid counterpart (CAS 334-20-3) has the formula C₁₀H₁₆O₃ and molecular weight 184.20 g/mol . Comparisons include:

- Acidity vs. Ester Stability : The acid form is more polar and reactive (e.g., prone to decarboxylation), whereas the ethyl ester is more lipophilic and stable under neutral conditions.

Ethyl 2-(9-Anthryl)-2-Oxoacetate

This aromatic ester (CAS 64937-40-2) has the formula C₁₈H₁₄O₃ and molecular weight 278.30 g/mol . Key distinctions:

- Structural Complexity : Incorporates an anthracene ring, enhancing UV stability and aromatic interactions.

Research Findings and Bioactivity

While direct studies on this compound are absent in the provided evidence, ethyl acetate extracts from natural sources (e.g., turmeric, ginger, and fungi) highlight the role of ethyl esters in solubilizing bioactive compounds. For example:

- Antifungal Activity: Ethyl acetate extracts of Tanzanian spices contain terpenoids and phenolic esters with antifungal properties .

- Fungal Metabolites: Aspergillus species produce ethyl acetate-soluble compounds, including alkaloids and fatty acid derivatives, which may share functional similarities with this compound .

Properties

IUPAC Name |

ethyl 9-oxodec-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h8,10H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHNLQFFLYESNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20853055 | |

| Record name | Ethyl 9-oxodec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20853055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57221-88-2 | |

| Record name | Ethyl 9-oxodec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20853055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.